1-Bromo-5-chloro-4-fluoro-2-methoxybenzene 1-Bromo-5-chloro-4-fluoro-2-methoxybenzene
Brand Name: Vulcanchem
CAS No.: 949892-08-4
VCID: VC3379924
InChI: InChI=1S/C7H5BrClFO/c1-11-7-3-6(10)5(9)2-4(7)8/h2-3H,1H3
SMILES: COC1=CC(=C(C=C1Br)Cl)F
Molecular Formula: C7H5BrClFO
Molecular Weight: 239.47 g/mol

1-Bromo-5-chloro-4-fluoro-2-methoxybenzene

CAS No.: 949892-08-4

Cat. No.: VC3379924

Molecular Formula: C7H5BrClFO

Molecular Weight: 239.47 g/mol

* For research use only. Not for human or veterinary use.

1-Bromo-5-chloro-4-fluoro-2-methoxybenzene - 949892-08-4

Specification

CAS No. 949892-08-4
Molecular Formula C7H5BrClFO
Molecular Weight 239.47 g/mol
IUPAC Name 1-bromo-5-chloro-4-fluoro-2-methoxybenzene
Standard InChI InChI=1S/C7H5BrClFO/c1-11-7-3-6(10)5(9)2-4(7)8/h2-3H,1H3
Standard InChI Key NVSMLSKXNOHPFW-UHFFFAOYSA-N
SMILES COC1=CC(=C(C=C1Br)Cl)F
Canonical SMILES COC1=CC(=C(C=C1Br)Cl)F

Introduction

1-Bromo-5-chloro-4-fluoro-2-methoxybenzene is a halogenated aromatic compound featuring a benzene ring with bromine, chlorine, fluorine, and methoxy substituents. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its unique properties and potential applications.

Chemical Reactivity

1-Bromo-5-chloro-4-fluoro-2-methoxybenzene can undergo various chemical reactions typical for halogenated aromatic compounds. Nucleophilic substitution reactions are common, where strong nucleophiles like sodium hydroxide can displace bromine or chlorine under basic conditions.

Synthesis Methods

The synthesis of 1-bromo-5-chloro-4-fluoro-2-methoxybenzene typically involves multiple steps. One effective method starts with 2-methoxy-4-fluorophenol, followed by bromination using bromine in the presence of a catalyst. Subsequent chlorination is executed under controlled conditions to ensure selectivity for the desired position on the benzene ring.

Data Table: Comparison with Related Compounds

Compound NameMolecular FormulaMolecular Weight (g/mol)Unique Features
1-Bromo-5-chloro-4-fluoro-2-methoxybenzeneC₇H₅BrClFO239.47Methoxy group, three halogens
1-Bromo-4-chloro-2-fluoro-5-methoxybenzeneC₇H₅BrClFO239.47Different halogen arrangement
1-Bromo-5-chloro-2-fluoro-4-(methoxymethoxy)benzeneC₈H₇BrClF239.47Methoxymethoxy group instead of methoxy

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator